N'-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a benzisothiazole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
Uniqueness
N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H22N4O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)acetamide |
InChI |
InChI=1S/C24H22N4O5S/c1-32-20-13-12-17(14-21(20)33-2)15-25-26-23(29)16-28(18-8-4-3-5-9-18)24-19-10-6-7-11-22(19)34(30,31)27-24/h3-15H,16H2,1-2H3,(H,26,29)/b25-15+ |
InChI Key |
VQPJUEXCUXGQDB-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43)OC |
Origin of Product |
United States |
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